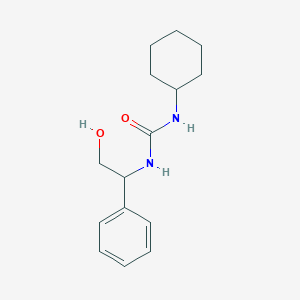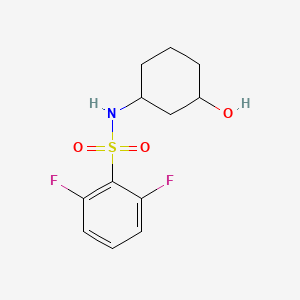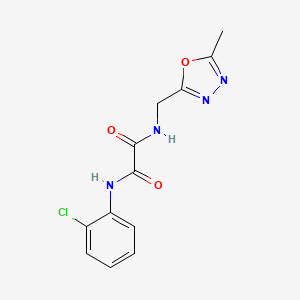
Ácido 4-amino-5-hidroxiftálico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid, also known as 4-amino-5-hydroxyphthalic acid, is an organic compound with the molecular formula C8H7NO5. It is a derivative of phthalic acid, characterized by the presence of amino and hydroxyl functional groups on the benzene ring.
Aplicaciones Científicas De Investigación
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and metal-organic frameworks (MOFs)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid typically involves the nitration of phthalic acid derivatives followed by reduction and hydroxylation steps. One common method includes the nitration of phthalic anhydride to form 4-nitrophthalic acid, which is then reduced to 4-aminophthalic acid. Subsequent hydroxylation yields 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of 4-amino-5-hydroxybenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-aminobenzene-1,4-dicarboxylic acid: Similar structure but different position of functional groups.
3,3’-diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains additional amino groups and biphenyl structure.
3,3’‘-diamino-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Contains additional amino groups and terphenyl structure
Uniqueness
4-amino-5-hydroxybenzene-1,2-dicarboxylic acid is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Propiedades
IUPAC Name |
4-amino-5-hydroxyphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGPWGEAMLBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea](/img/structure/B2517747.png)
![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
